(3R)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid
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Overview
Description
(3R)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid typically involves the protection of the amino group of cyclohexane-1-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of cyclohexane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(3R)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3R)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various chemical reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1S,3R)-3-
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8?,9-/m1/s1 |
InChI Key |
JSGHMGKJNZTKGF-YGPZHTELSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC(C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O |
Origin of Product |
United States |
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